Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester
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Overview
Description
Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester is a chemical compound with a complex structure It is an ester derivative of octanoic acid, which is a fatty acid commonly found in various natural sources
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester typically involves esterification reactions. One common method is the reaction of octanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include heating the mixture to a specific temperature to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octanoic acid and acetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products
Hydrolysis: Octanoic acid and acetic acid.
Transesterification: A different ester and alcohol.
Reduction: The corresponding alcohol.
Scientific Research Applications
Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to lipid metabolism and enzyme activity.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester involves its hydrolysis to release octanoic acid and acetic acid. These products can then participate in various biochemical pathways. Octanoic acid, for instance, is involved in fatty acid metabolism and can be oxidized to produce energy. The ester linkage in the compound makes it a potential candidate for controlled release applications in drug delivery.
Comparison with Similar Compounds
Similar Compounds
- Dodecanoic acid, 2-(acetyloxy)-, ethyl ester
- Acetic acid, (acetyloxy)-
- Octanoic acid, 3-methyl-4-oxo-, ethyl ester
Comparison
Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester is unique due to its specific ester structure, which imparts distinct chemical and physical properties Compared to dodecanoic acid, 2-(acetyloxy)-, ethyl ester, it has a shorter carbon chain, affecting its solubility and reactivity
Properties
CAS No. |
70969-71-0 |
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Molecular Formula |
C15H26O6 |
Molecular Weight |
302.36 g/mol |
IUPAC Name |
1,3-diacetyloxypropan-2-yl octanoate |
InChI |
InChI=1S/C15H26O6/c1-4-5-6-7-8-9-15(18)21-14(10-19-12(2)16)11-20-13(3)17/h14H,4-11H2,1-3H3 |
InChI Key |
QSCYGMBVVDDPGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
Origin of Product |
United States |
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